5-Methyl-2-phenyloxazole
Overview
Description
5-Methyl-2-phenyloxazole is a heterocyclic organic compound with the molecular formula C10H9NO It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-phenyloxazole can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . These reactions typically occur under mild conditions and can be performed at room temperature.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow processes. For example, the rapid flow synthesis of oxazolines followed by their oxidation to oxazoles using commercial manganese dioxide has been reported . This method offers advantages such as improved safety profiles and higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenyloxazole undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and cyclization .
Common Reagents and Conditions:
Electrophilic Substitution: This reaction typically occurs at the 5-position of the oxazole ring. Common reagents include halogens and nitrating agents.
Cyclization: Cyclodehydration of β-hydroxy amides using reagents like Burgess’ reagent or DAST.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
5-Methyl-2-phenyloxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyloxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Phenyloxazole: Similar in structure but lacks the methyl group at the 5-position.
5-Methyl-2-phenylthiazole: Contains a sulfur atom instead of oxygen in the ring.
2,5-Diphenyloxazole: Has an additional phenyl group at the 5-position.
Uniqueness: 5-Methyl-2-phenyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position enhances its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-methyl-2-phenyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULZWPFQTUDZPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289728 | |
Record name | 5-Methyl-2-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5221-67-0 | |
Record name | 5-Methyl-2-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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